Darifenacin hydrobromide

Muscarinic receptor pharmacology Receptor subtype selectivity Radioligand binding assay

Darifenacin hydrobromide is a competitive muscarinic acetylcholine receptor antagonist belonging to the antimuscarinic class of urinary antispasmodics. It is approved for the symptomatic treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.

Molecular Formula C28H31BrN2O2
Molecular Weight 507.5 g/mol
Cat. No. B7909191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarifenacin hydrobromide
Molecular FormulaC28H31BrN2O2
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
InChIInChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H
InChIKeyUQAVIASOPREUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darifenacin Hydrobromide: M3-Selective Muscarinic Antagonist for Overactive Bladder Research and Formulation


Darifenacin hydrobromide is a competitive muscarinic acetylcholine receptor antagonist belonging to the antimuscarinic class of urinary antispasmodics. It is approved for the symptomatic treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency [1]. Darifenacin is distinguished from other antimuscarinic agents by its pronounced selectivity for the M3 muscarinic receptor subtype over M1, M2, M4, and M5 receptors – a property that underlies both its therapeutic action on detrusor smooth muscle and its characteristic adverse effect profile [2]. The active pharmaceutical ingredient is the (S)-enantiomer, formulated as the hydrobromide salt in an extended-release tablet for once-daily oral administration at 7.5 mg or 15 mg doses [3].

Why Darifenacin Hydrobromide Cannot Be Interchanged with Other Antimuscarinic Agents: Receptor Pharmacology and Clinical Consequences


Although several antimuscarinic agents share the same therapeutic indication for overactive bladder, darifenacin hydrobromide occupies a distinct pharmacological niche defined by its M3 receptor selectivity profile, blood-brain barrier exclusion via P-glycoprotein efflux, CYP2D6-dependent metabolic pathway, and tissue-specific functional selectivity. These properties are not uniformly shared across the class [1]. Unlike non-selective agents such as oxybutynin and tolterodine, darifenacin's 59-fold selectivity for M3 over M2 receptors predicts a differentiated central nervous system (CNS) safety profile and a bowel-habit adverse event pattern that is mechanistically linked to M3 receptor blockade in the gastrointestinal tract. Moreover, its status as a P-gp substrate fundamentally alters its CNS biodistribution relative to non-substrate comparators. Generic substitution within this class without consideration of these quantitative pharmacological differences risks altering the efficacy-tolerability balance in a manner that is both predictable from preclinical data and clinically observed [2].

Darifenacin Hydrobromide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


M3 Receptor Binding Selectivity: Darifenacin Exhibits 59-Fold M3-over-M2 Discrimination Versus 1.3–12.3-Fold for Comparators

Darifenacin demonstrates the highest M3-over-M2 selectivity among clinically used oral antimuscarinics. In human recombinant receptor binding assays, darifenacin exhibits an M3/M2 Ki ratio of 59.2-fold (pKi M3 = 9.1 ± 0.10 vs. pKi M2 = 7.4 ± 0.10) [1]. In comparison, tolterodine shows only 3.6-fold M3/M2 selectivity, oxybutynin 12.3-fold, and trospium essentially non-selective at 1.3-fold [1]. In a separate radioligand binding study using human recombinant receptors, darifenacin Ki values were 0.79 nM (M3), 7.3 nM (M1), 46.0 nM (M2), 46.0 nM (M4), and 9.6 nM (M5), representing an M3/M2 selectivity of approximately 58-fold [2]. The comparator solifenacin showed Ki values of 12 nM (M3), 26 nM (M1), 170 nM (M2), yielding an M3/M2 ratio of approximately 14-fold [3].

Muscarinic receptor pharmacology Receptor subtype selectivity Radioligand binding assay

Functional Tissue Selectivity: Darifenacin Displays 32.4-Fold M3 Functional Selectivity in Bladder vs. Salivary Gland Phosphoinositide Assays

In functional assays measuring M3-mediated phosphoinositide responses, darifenacin was identified as the most M3-selective antagonist among tested agents, exhibiting 32.4-fold selectivity for M3 over M2 responses [1]. By contrast, oxybutynin, atropine, and tolterodine showed significantly lesser functional selectivity [1]. In separate in vitro binding studies, darifenacin displayed 14.8-fold selectivity for the M3 versus M2 mACh receptor subtype [1]. More critically, in functional affinity estimates comparing guinea pig urinary bladder to submandibular salivary gland tissue, darifenacin, oxybutynin, and tolterodine each displayed selectivity for bladder over salivary gland responses; however, darifenacin's functional tissue separation was quantitatively distinct, consistent with its superior M3 receptor discrimination at the molecular level [1]. The pA2 values for darifenacin at M3-mediated smooth muscle preparations were 8.66–9.4 (bladder, ileum, trachea) versus 7.48 at M2-mediated atrial preparations [2].

Functional receptor pharmacology Tissue selectivity Phosphoinositide turnover

CNS Penetration Deficit: Darifenacin Brain-to-Plasma Ratio 0.03–0.16 vs. Oxybutynin >1.0 and Tolterodine 2.95 in Rat In Vivo Studies

In a comprehensive non-clinical evaluation of CNS penetration, darifenacin displayed a brain-to-plasma concentration ratio (B:P) of 0.03–0.16, an unbound brain-to-unbound plasma ratio (Kp,free) of 0.01–0.04, and CSF-to-free plasma ratio of 0.004–0.06 at 1 hour post-subcutaneous administration in rats [1]. This is consistent with poor CNS penetration. In the same study, oxybutynin exhibited extensive CNS penetration with B:P, Kp,free, and CSF:free plasma ratios each >1.0. Tolterodine (B:P = 2.95, Kp,free = 0.23) and solifenacin (B:P = 3.04, Kp,free = 0.28) showed significant CNS penetration [1]. The mechanistic basis for darifenacin's limited brain exposure is its active efflux by P-glycoprotein (P-gp) at the blood-brain barrier: in MDCK-MDR1 transwell assays, darifenacin was confirmed as a P-gp substrate, whereas oxybutynin, solifenacin, and tolterodine were not [1]. Clinically, this translates to a differential cognitive safety profile: darifenacin demonstrated no impairment of memory or other cognitive functions in three randomized controlled trials, whereas oxybutynin was consistently associated with cognitive deficits in four studies [2].

Blood-brain barrier penetration P-glycoprotein efflux CNS safety

CYP2D6 Pharmacogenomic Exposure Differentiation: 164% Higher Steady-State Exposure in Poor Metabolizers vs. CYP3A4-Only Comparators

Darifenacin undergoes extensive hepatic metabolism mediated by both CYP2D6 and CYP3A4, creating a pharmacogenomic exposure differential not shared by all antimuscarinics [1]. In CYP2D6 poor metabolizers (PMs), steady-state darifenacin exposure was 164% higher with 7.5 mg once daily and 99% higher with 15 mg once daily compared with extensive metabolizers (EMs), with peak plasma concentrations elevated by approximately 66% [2]. This contrasts with solifenacin, which is metabolized exclusively by CYP3A4 and therefore lacks the CYP2D6 polymorphism-driven exposure variability [3]. Tolterodine, like darifenacin, is a CYP2D6 substrate; however, darifenacin additionally functions as a moderate, reversible inhibitor of CYP2D6 itself, creating potential for drug-drug interactions not seen with other agents [1]. Approximately 7% of Caucasians and 2% of African Americans are CYP2D6 PMs, meaning a defined subpopulation experiences substantially higher darifenacin exposure at standard doses [2].

Pharmacogenomics CYP2D6 polymorphism Drug metabolism

M3-Mediated Constipation Rates: Darifenacin 14.8–21.3% vs. Tolterodine 12.6% and Placebo 6.2% in Pooled Phase III Trials

In pooled Phase III fixed-dose trials, constipation was reported in 14.8% (50/337) of patients receiving darifenacin 7.5 mg/day and 21.3% (71/334) receiving 15 mg/day, compared with 12.6% (28/223) for tolterodine and 6.2% (24/388) for placebo [1]. Discontinuation due to constipation occurred in 0.6% (7.5 mg), 1.2% (15 mg), 1.8% (tolterodine), and 0.3% (placebo). Concomitant laxative use was required in 3.3% (7.5 mg), 6.6% (15 mg), 7.2% (tolterodine), and 1.5% (placebo) [1]. The mechanistic basis for darifenacin's dose-dependent constipation rate is its high M3 receptor selectivity: M3 receptors mediate cholinergic contraction of intestinal smooth muscle, and darifenacin's 59-fold M3-over-M2 selectivity concentrates pharmacological effects on gastrointestinal transit [2]. This was confirmed in a controlled human scintigraphy study where darifenacin 15 mg substantially delayed small intestinal transit (colonic filling at 6 h: 20.4% vs. 59.6% for placebo) and colonic emptying (half-time 22.9 h vs. 12.0 h for placebo), while tolterodine 4 mg did not significantly affect bowel habits or GI transit [3].

Adverse event profile Gastrointestinal tolerability M3 receptor pharmacology

Extended-Release Pharmacokinetic Differentiation: Darifenacin PR Half-Life 14–16 h vs. IR 3–4 h; Tmax ~7 h Enabling Once-Daily Bladder Selectivity

Darifenacin hydrobromide is formulated as a prolonged-release (PR) tablet that fundamentally alters its pharmacokinetic profile compared with immediate-release (IR) formulations. After IR dosing, darifenacin exhibits a short terminal elimination half-life of 3–4 hours; the PR formulation extends this to 14–16 hours, enabling true once-daily dosing [1]. With repeated once-daily oral administration of the PR formulation, peak plasma concentrations are achieved approximately 7 hours post-dose, providing sustained M3 receptor occupancy throughout the diurnal cycle [1]. The absolute bioavailability of darifenacin from 7.5 mg and 15 mg PR tablets is 15.4% and 18.6%, respectively, reflecting saturable first-pass metabolism [1]. Steady state is achieved after 6 days of once-daily dosing [1]. This PK profile contrasts with oxybutynin IR (t1/2 ~2–3 h, requiring multiple daily dosing) and oxybutynin ER (t1/2 ~12–13 h), and tolterodine ER (t1/2 ~7–8 h for active moiety) [2]. The extended Tmax and prolonged half-life of darifenacin PR are particularly relevant for maintaining bladder selectivity, as sustained plasma concentrations allow continuous M3 receptor blockade during the bladder filling phase without the peak-trough fluctuations that can compromise tolerability.

Extended-release formulation Pharmacokinetic profile Once-daily dosing

Darifenacin Hydrobromide: Evidence-Backed Research and Industrial Application Scenarios


M3 Receptor Pharmacological Tool Compound for Subtype-Selectivity Profiling in Muscarinic Receptor Research

Investigators requiring a validated, highly selective M3 muscarinic receptor antagonist for in vitro receptor binding or functional assays should prioritize darifenacin hydrobromide. With a Ki of 0.79 nM at human recombinant M3 receptors and 59-fold selectivity over M2 receptors [1], darifenacin enables unambiguous pharmacological isolation of M3-mediated responses in tissue bath experiments, radioligand displacement studies, and phosphoinositide turnover assays. Its functional selectivity (32.4-fold M3 over M2 in bladder vs. salivary gland assays) [2] makes it superior to oxybutynin (non-selective) and tolterodine (M2-preferring) for experiments where confounding M2 or M1 receptor antagonism would obscure data interpretation.

Blood-Brain Barrier Penetration Studies: P-gp Substrate Model Compound for CNS Exclusion Research

Darifenacin hydrobromide serves as an ideal positive control and model substrate for P-glycoprotein (P-gp) efflux transporter studies at the blood-brain barrier. Its brain-to-plasma ratio of 0.03–0.16 in rats, Kp,free of 0.01–0.04 [3], and confirmed P-gp substrate status in MDCK-MDR1 assays distinguish it from non-substrate OAB agents such as oxybutynin and solifenacin. Researchers investigating CNS drug delivery, efflux transporter kinetics, or the impact of P-gp polymorphisms on brain exposure can use darifenacin as a reference compound with well-characterized in vivo CNS penetration metrics and parallel in vitro permeability data [3].

CYP2D6 Pharmacogenomic Probe Substrate for Drug Metabolism and Drug-Drug Interaction Studies

Darifenacin hydrobromide's dual CYP2D6/CYP3A4 metabolism, combined with its moderate CYP2D6 inhibitory activity, makes it a uniquely informative probe for pharmacogenomic and drug-drug interaction (DDI) investigations. The 164% higher steady-state exposure observed in CYP2D6 poor metabolizers [4] provides a quantifiable phenotype-genotype correlation for population PK/PD modeling. In vitro hepatocyte or microsomal incubation studies employing darifenacin can simultaneously assess CYP2D6 and CYP3A4 metabolic contributions, CYP2D6 inhibitory potency, and the impact of CYP3A4 inhibitors (e.g., ketoconazole: 9.52-fold Cmax increase [5]) on darifenacin disposition.

Extended-Release Formulation Development and Bioequivalence Reference Standard

For generic pharmaceutical development, darifenacin hydrobromide extended-release tablets (reference listed drug: Enablex) present a well-characterized formulation challenge involving saturable first-pass metabolism, formulation-dependent bioavailability (15.4–18.6%), and a dissolution profile that must sustain drug release over 24 hours to achieve the target t1/2 of 14–16 hours [5]. The established pharmacokinetic parameters (Tmax ~7 h, steady state after 6 days, dose-nonproportional exposure) provide clear bioequivalence targets. Analytical methods for enantiomeric purity determination of the (S)-enantiomer in bulk drug and ER tablets are published and validated [6], supporting quality control in generic development programs.

Quote Request

Request a Quote for Darifenacin hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.